Ditercalinium chloride
Overview
Description
Ditercalinium chloride is a bifunctional intercalating molecule with significant antitumor activity. It was originally synthesized for use as an anticancer drug and is known for its ability to deplete mitochondrial DNA in both mouse and human cells . This compound binds to double-stranded DNA and can form stable complexes with triplex and quadruplex structures .
Preparation Methods
Ditercalinium chloride is synthesized by linking two 7H-pyrido[4,3-c]carbazole ring chromophores via a rigid bis-ethylpiperidine chain . This synthetic route was developed to enhance DNA-binding activity and inhibit intramolecular stacking of the chromophores . The industrial production methods involve the use of specific reaction conditions to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Ditercalinium chloride undergoes various chemical reactions, including bis-intercalation into DNA, which causes structural perturbations in the DNA . It inhibits human DNA polymerase gamma activity and accumulates in mitochondria, leading to the depletion of mitochondrial DNA . Common reagents used in these reactions include ethidium bromide, which is often compared with this compound for its DNA-binding properties . The major products formed from these reactions are stable DNA complexes that inhibit DNA replication .
Scientific Research Applications
Ditercalinium chloride has a wide range of scientific research applications. It is primarily used in cancer research due to its potent antitumor properties . The compound is also used to study mitochondrial DNA depletion and its effects on cellular functions . In addition, this compound is a valuable tool in molecular biology for investigating DNA-binding mechanisms and the structural properties of DNA .
Mechanism of Action
The mechanism of action of ditercalinium chloride involves bis-intercalation into DNA from the major groove, leading to the inhibition of DNA polymerase gamma activity . This results in the depletion of mitochondrial DNA and the inhibition of DNA replication . The compound’s close association with mitochondrial DNA and its ability to form stable DNA complexes contribute to its cytotoxic effects .
Comparison with Similar Compounds
Ditercalinium chloride is unique in its ability to deplete mitochondrial DNA in both mouse and human cells, unlike ethidium bromide, which is less effective in mouse cells . Similar compounds include ethidium bromide and other DNA intercalators, but this compound stands out due to its higher DNA-binding efficiency and different mechanisms of cytotoxicity .
Properties
IUPAC Name |
10-methoxy-2-[2-[4-[1-[2-(10-methoxy-7H-pyrido[4,3-c]carbazol-2-ium-2-yl)ethyl]piperidin-4-yl]piperidin-1-yl]ethyl]-7H-pyrido[4,3-c]carbazol-2-ium;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H48N6O2.2ClH/c1-53-35-5-9-41-37(27-35)45-39-29-51(21-15-33(39)3-7-43(45)47-41)25-23-49-17-11-31(12-18-49)32-13-19-50(20-14-32)24-26-52-22-16-34-4-8-44-46(40(34)30-52)38-28-36(54-2)6-10-42(38)48-44;;/h3-10,15-16,21-22,27-32H,11-14,17-20,23-26H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBSWSRNGHRDFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50Cl2N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82765-18-2 (Parent) | |
Record name | Ditercalinium chloride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
789.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74517-42-3 | |
Record name | Ditercalinium chloride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DITERCALINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Z22S8DO8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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